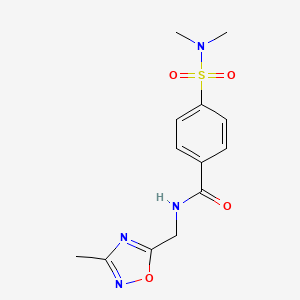

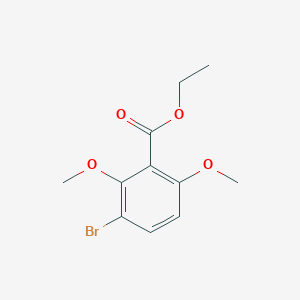

N1-(4-甲氧基苯基)-N2-((1-(吡啶-2-基)哌啶-4-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, and the attachment of the pyridine ring . The methoxyphenyl group could be introduced through a substitution reaction.Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring attached to a pyridine ring, with a methoxyphenyl group also attached. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis

As a complex organic molecule, “N1-(4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide” would be expected to undergo various chemical reactions. The pyridine ring, for example, is susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, melting point, boiling point, solubility, and stability could be influenced by the presence and position of the functional groups within the molecule .科学研究应用

Anti-Fibrosis Activity

The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds with potential biological activities is crucial. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which share a structural similarity with the compound , have been synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential development as novel anti-fibrotic drugs .

Antimicrobial Properties

Compounds containing a pyrimidine core, which is structurally related to the compound of interest, are reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial properties. The pyrimidine moiety is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities .

Antiviral Applications

Similarly, pyrimidine derivatives are known for their antiviral activities. The structural framework of the compound being analyzed suggests that it could be explored for potential antiviral applications, given the activity demonstrated by related compounds .

Antitumor Potential

The pyrimidine derivatives are also recognized for their antitumor properties. The compound , due to its structural features, may be investigated for its potential use in cancer treatment, leveraging the known antitumor activities of pyrimidine-based compounds .

Anti-Tubercular Activity

Research has been conducted on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Given the structural similarities, the compound could be a candidate for the design and synthesis of new anti-tubercular agents .

Catalyst-Free Synthesis

The compound’s structural framework suggests its potential use in catalyst-free synthesis processes. Studies have been conducted on related compounds to optimize reactions under various conditions, including solvent-mediated reactions and thermal or microwave heating .

Drug Discovery and Development

The compound’s unique structure makes it a valuable entity in the field of drug discovery and development. Its potential biological activities can be harnessed to create libraries of novel heterocyclic compounds, which are an important component of medicinal chemistry and chemical biology .

Chemical Biology Research

In chemical biology, the construction of novel heterocyclic compound libraries with potential biological activities is essential. The compound , with its heterocyclic nature, could be used to develop new molecules with a wide range of biological activities, contributing to the advancement of chemical biology .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N'-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-27-17-7-5-16(6-8-17)23-20(26)19(25)22-14-15-9-12-24(13-10-15)18-4-2-3-11-21-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEXQGGLDMGNIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-bromophenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2449395.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2449400.png)

![N-(2,5-dichlorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2449403.png)

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)

![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)